molecular formula C6H14ClNS B2432248 (3-Methylsulfanylcyclobutyl)methanamine;hydrochloride CAS No. 2411285-65-7

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride

Cat. No.: B2432248
CAS No.: 2411285-65-7
M. Wt: 167.7
InChI Key: TXIGLGKJHWVPSX-IZLXSQMJSA-N
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Description

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride is a chemical compound with the molecular formula C6H14ClNS and a molecular weight of 167.7. It is known for its unique structure, which includes a cyclobutyl ring substituted with a methylsulfanyl group and a methanamine group. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylsulfanylcyclobutyl)methanamine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutyl derivative with a methylsulfanyl group, followed by the introduction of a methanamine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form. The use of advanced analytical techniques ensures the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylsulfanylcyclobutyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylsulfanylcyclobutyl)methanamine: The base compound without the hydrochloride salt.

    (3-Methylsulfanylcyclobutyl)methanol: A similar compound where the methanamine group is replaced by a methanol group.

    Cyclobutylmethanamine: A simpler analog without the methylsulfanyl substitution.

Uniqueness

(3-Methylsulfanylcyclobutyl)methanamine;hydrochloride is unique due to the presence of both the cyclobutyl ring and the methylsulfanyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-methylsulfanylcyclobutyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NS.ClH/c1-8-6-2-5(3-6)4-7;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRUFUPVZZDLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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